molecular formula C10H11ClF3NO B1453346 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride CAS No. 1188374-88-0

3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride

Cat. No.: B1453346
CAS No.: 1188374-88-0
M. Wt: 253.65 g/mol
InChI Key: BSIMCVKSEKIRPP-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride (CAS: 1188374-88-0) is a small organic compound with the molecular formula C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . It consists of an azetidine ring (a four-membered secondary amine) connected via an ether linkage to a 3-(trifluoromethyl)phenyl group. The compound is typically stored at 2–8°C to ensure stability and is supplied as a hydrochloride salt, enhancing its solubility and bioavailability .

The trifluoromethyl (-CF₃) group confers high lipophilicity and metabolic stability, making it a common feature in pharmaceuticals targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIMCVKSEKIRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679625
Record name 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188374-88-0
Record name 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenoxy ring, along with an azetidine ring. This configuration enhances its lipophilicity, which is crucial for membrane permeability and bioavailability in biological systems. The trifluoromethyl group often contributes to the compound's unique pharmacological properties, including increased potency against various biological targets.

Compound Name CAS Number Unique Features
3-[3-(Trifluoromethyl)phenoxy]azetidine hydrochloride76263-23-5Enhanced lipophilicity due to trifluoromethyl group; potential anticancer activity.
3-[4-(Trifluoromethyl)phenoxy]azetidine76263-23-5Different positioning of trifluoromethyl group; may exhibit distinct biological activity.
2-(Trifluoromethyl)phenol98-56-6Simpler structure; primarily studied for antimicrobial properties.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of various molecular targets, including:

  • Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Interaction with cellular receptors that influence signaling pathways related to diseases.

This compound has shown promise in influencing pathways associated with cancer, metabolic disorders, and neurological conditions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have demonstrated its potential to induce apoptosis in cancer cells through mechanisms involving caspase activation.

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)15.63Induction of apoptosis via caspase activation.
U-937 (monocytic leukemia)12.5Modulation of cell cycle progression and apoptosis.

Neurological Effects

A pilot study involving fluzinamide (a related compound) indicated that compounds structurally similar to this compound could reduce seizure frequency in patients with refractory partial seizures. Side effects included dizziness and nausea, highlighting the need for further investigation into safety profiles .

Case Studies

  • Pilot Study on Fluzinamide : A study involving 15 adults with refractory partial seizures showed that fluzinamide reduced seizure frequency in some patients when added to existing treatments. Common side effects were reported, necessitating careful monitoring during treatment .
  • Cytotoxicity Assays : In vitro studies have shown that derivatives of azetidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can significantly influence biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a lead compound in drug development. The trifluoromethyl group often improves lipophilicity, which can enhance membrane permeability and bioavailability of drugs.

Potential Therapeutic Applications

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride may also exhibit such effects.
  • Anticancer Properties : Preliminary studies indicate that this compound could interact with various cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.
  • Neurological Disorders : The compound's structural features may allow it to interact with receptors implicated in neurological conditions, potentially leading to the development of new treatments .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of other complex organic molecules. The azetidine ring structure is valuable for creating various derivatives that can be tailored for specific biological activities.

Synthesis Techniques

  • Multi-step Organic Synthesis : The synthesis typically involves multi-step reactions that may vary based on specific reagents and conditions used.
  • Catalytic Processes : Improved methods for synthesizing phenoxyazetidines have been developed, which utilize catalysts to enhance yields and reduce by-products .

Biological Interactions

The biological activity of this compound is influenced by its interactions with enzymes and receptors within biological systems.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds structurally related to this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against several strains of bacteria.
Study BShowed anticancer effects in vitro on specific cancer cell lines.
Study CInvestigated the compound's interaction with neurotransmitter receptors, suggesting possible applications in treating depression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives and Related Compounds

Compound Name Ring Structure Substituent Position Linkage Type Molecular Weight (g/mol) Key Features
3-[3-(Trifluoromethyl)phenoxy]-azetidine HCl Azetidine (4-membered) 3-CF₃ on phenyl Ether (-O-) 253.65 High ring strain, polar HCl salt
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl Piperidine (6-membered) 3-CF₃ on phenyl Ether (-O-) ~265 (estimated) Reduced ring strain, increased basicity
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl Pyrrolidine (5-membered) 4-CF₃ on phenyl Ether (-O-) 267.68 Moderate flexibility, improved solubility
2-(3-(Trifluoromethyl)phenyl)morpholine HCl Morpholine (6-membered, O/N) 3-CF₃ on phenyl Direct attachment ~263 (estimated) Oxygen in ring enhances polarity
3-{[3-(CF₃)phenyl]methyl}pyrrolidine HCl Pyrrolidine (5-membered) 3-CF₃ on phenyl Methylene (-CH₂-) 265.71 Higher lipophilicity, reduced polarity

Physicochemical and Functional Implications

Ring Size and Strain :

  • The azetidine ring (4-membered) introduces significant ring strain , which can enhance reactivity and binding affinity to rigid biological targets but may reduce metabolic stability .
  • Piperidine (6-membered) and pyrrolidine (5-membered) analogs exhibit lower strain, offering better conformational flexibility for interactions with larger binding pockets .

Substituent Position: The 3-CF₃ position on the phenyl ring (target compound) creates steric and electronic effects distinct from 4-CF₃ isomers (e.g., 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl). The meta-substitution may hinder rotational freedom, influencing receptor selectivity .

Linkage Type :

  • Ether linkages (as in the target compound) improve water solubility compared to direct phenylmethyl attachments (e.g., 3-{[3-(CF₃)phenyl]methyl}pyrrolidine HCl) .

The α7 nAChR agonist Encenicline hydrochloride shares structural motifs (e.g., aromatic ethers) that enhance blood-brain barrier penetration, a trait likely applicable to the target compound .

Preparation Methods

Detailed Preparation Method

Preparation of 1-Diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine Intermediate

  • Starting Materials:

    • N-diphenylmethyl-3-hydroxyazetidine hydrochloride
    • 3-(Trifluoromethyl)phenol
    • Methanesulfonyl chloride (to form mesylate intermediate)
    • Triethylamine (base)
    • Phase transfer catalyst (e.g., tetrabutylammonium bromide)
    • Sodium hydroxide (alkali base)
    • Aprotic solvent (e.g., toluene)
  • Procedure:

    • Convert N-diphenylmethyl-3-hydroxyazetidine hydrochloride to 1-benzhydryl-3-methanesulphonyloxyazetidine by reaction with methanesulfonyl chloride in toluene at 4–12 °C using triethylamine as base. This step yields the mesylate intermediate in nearly quantitative yield.
    • React the mesylate intermediate with 3-(trifluoromethyl)phenol in the presence of sodium hydroxide and tetrabutylammonium bromide as a phase transfer catalyst under reflux in toluene for 2.5 hours.
    • Separate the toluene layer, wash, dry, and evaporate to yield the 1-diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine as an oil or solid. Crystallization from isopropanol/water mixtures affords the pure compound with yields around 86.6% and melting point approximately 82.5–84 °C.

Hydrogenolysis to Remove the Diphenylmethyl Protecting Group

  • Catalyst and Conditions:

    • Palladium on carbon (Pd/C) catalyst
    • Protic solvent such as methanol or ethanol
    • Tertiary amine base (preferably triethylamine) in 1–10 wt% relative to substrate to stabilize azetidine and prevent dimerization
    • Hydrogen gas atmosphere
  • Procedure:

    • Subject the 1-diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine to hydrogenolysis with Pd/C in methanol or ethanol containing triethylamine.
    • After completion, filter off the catalyst and evaporate the solvent to obtain a residue containing the free 3-(3-trifluoromethylphenoxy)azetidine and diphenylmethane by-product.
    • Optionally convert the azetidine to its hydrochloride salt by treatment with HCl in an aprotic solvent, then wash with an aprotic solvent to remove diphenylmethane.
  • Notes:
    The presence of triethylamine is critical to prevent formation of undesired dimeric by-products, which complicate purification and reduce yield. This stabilizing effect allows the hydrogenolysis mixture to be used directly in subsequent steps without prior purification.

Conversion to 3-[3-(Trifluoromethyl)phenoxy]-azetidine Hydrochloride

  • The free azetidine is converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride solution.
  • The salt is isolated by crystallization from suitable solvents such as isopropanol/water or diisopropyl ether to afford the pure hydrochloride salt.

Reaction Scheme Summary

Step Reaction Description Key Reagents/Conditions Yield / Notes
1 Formation of mesylate intermediate from N-diphenylmethyl-3-hydroxyazetidine hydrochloride Methanesulfonyl chloride, triethylamine, toluene, 4–12 °C ~100% theoretical yield
2 Nucleophilic substitution with 3-(trifluoromethyl)phenol 3-(Trifluoromethyl)phenol, NaOH, tetrabutylammonium bromide, toluene, reflux 2.5 h 86.6% isolated yield
3 Hydrogenolysis to remove diphenylmethyl protecting group Pd/C, H2, methanol or ethanol, triethylamine (1–10 wt%), room temp High yield; prevents dimerization
4 Formation of hydrochloride salt Ethanolic HCl, crystallization Pure salt obtained

Research Findings and Advantages

  • The use of phase transfer catalysis (tetrabutylammonium bromide) facilitates the nucleophilic substitution of the mesylate intermediate with 3-(trifluoromethyl)phenol under mild conditions with good yield and selectivity.
  • The hydrogenolysis step benefits significantly from the presence of a tertiary amine base such as triethylamine, which stabilizes the azetidine ring and prevents dimer formation, a common side reaction that lowers purity and yield.
  • The process allows the direct use of the hydrogenolysis reaction mixture for further transformations without the need for extensive purification, improving process efficiency.
  • The overall method provides a scalable, high-yielding, and reproducible route to this compound suitable for industrial applications.

Comparative Notes on Alternative Methods

  • While other trifluoromethylphenoxy-substituted amines have been prepared using nucleophilic aromatic substitution on chlorotrifluoromethylbenzenes with hydroxyalkylamines in polar aprotic solvents (e.g., dimethylsulfoxide) with alkali bases, these methods are more common for open-chain amines rather than azetidine rings and are less directly applicable to this compound preparation.
  • The patented method described here is specifically optimized for azetidine derivatives, addressing protecting group strategies and side reaction suppression.

Summary Table of Key Conditions

Parameter Details
Protecting Group Formation Methanesulfonyl chloride, triethylamine, toluene, 4–12 °C
Nucleophilic Substitution 3-(Trifluoromethyl)phenol, NaOH, tetrabutylammonium bromide, reflux in toluene, 2.5 h
Hydrogenolysis Pd/C catalyst, H2 gas, methanol/ethanol, triethylamine (1–10 wt%), room temperature
Salt Formation Ethanolic HCl, crystallization from isopropanol/water or diisopropyl ether
Yield Range 86–90% for substitution step; high yield for hydrogenolysis

Q & A

Q. What are the optimized synthetic routes for 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between azetidine hydrochloride and 3-(trifluoromethyl)phenol. Key steps:
  • Use a base (e.g., K₂CO₃) to deprotonate the phenol, enabling ether bond formation .

  • Optimize reaction temperature (e.g., 80–100°C) and time (6–12 hours) to balance yield and side-product formation.

  • Catalysts like Cu₂O (10% w/w) may enhance coupling efficiency in analogous trifluoromethylphenoxy reactions .

  • Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, DCM:MeOH gradients) ensures high purity.

    Table 1 : Example Reaction Parameters

    ParameterOptimal ConditionReference
    BaseK₂CO₃
    Temperature100°C
    CatalystCu₂O (10% w/w)
    SolventDMF or DMSO

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms structure. Key signals:
  • Azetidine protons (δ 3.5–4.5 ppm, multiplet) .
  • Trifluoromethyl group (¹⁹F NMR δ ≈ -60 ppm) .
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ peak at m/z 266.06 (C₁₀H₁₁F₃NO·HCl).
  • X-ray Diffraction : Resolves stereochemical ambiguities in crystalline form .
  • HPLC-PDA : Purity assessment (≥95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers systematically investigate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Sample aliquots at intervals (0, 7, 14, 28 days) and analyze degradation via HPLC-MS.
  • Degradation Pathways :
  • Hydrolysis of the azetidine ring or ether bond under acidic/basic conditions.
  • Identify impurities (e.g., 3-(trifluoromethyl)phenol) using reference standards .
  • Storage Recommendation : -20°C in desiccated, amber vials.

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives in receptor binding studies?

  • Methodological Answer :
  • Analog Synthesis : Modify azetidine (e.g., N-methylation) or phenoxy group (e.g., halogens, -CF₃ vs. -OCF₃) .
  • In Vitro Assays :
  • Radioligand binding (e.g., serotonin transporter [SERT] with [³H]-paroxetine).
  • Compare IC₅₀ values against Fluoxetine derivatives to assess azetidine’s impact on selectivity .
  • Computational Modeling :
  • Docking studies (AutoDock Vina) using SERT crystal structures (PDB: 5I6X) predict binding modes.

Q. How should contradictory pharmacokinetic (PK) data between in vitro and in vivo models be reconciled?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation.
  • PBPK Modeling : Simulate absorption/distribution using tools like GastroPlus®.
  • Tissue Penetration : MALDI imaging or LC-MS/MS quantifies brain/plasma ratios in rodent models .
  • Protein Binding : Equilibrium dialysis assesses plasma protein binding (>90% may limit free drug availability).

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR data suggesting multiple stereoisomers?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:IPA) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration if crystals are unavailable.
  • Repeat Synthesis : Ensure anhydrous conditions to exclude racemization during azetidine ring formation .

Tables for Key Data

Table 2 : Solubility Profile (Methodological Approach)

SolventConcentration (mg/mL)Experimental ConditionReference
Water4.025°C, sonicated
DMSO>5.025°C, vortexed
Methanol10.225°C, stirred

Note : Solubility data for analogous Fluoxetine derivatives is provided for methodological comparison.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride
Reactant of Route 2
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3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride

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